(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methanol
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Overview
Description
(2-Methyl-1H-indol-3-yl)(pyridin-2-yl)methanol, AldrichCPR, is a compound that features an indole and pyridine moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of both indole and pyridine rings in this compound suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1H-indol-3-yl)(pyridin-2-yl)methanol typically involves the reaction of 2-methylindole with pyridine-2-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1H-indol-3-yl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction leads to the formation of the alcohol .
Scientific Research Applications
(2-Methyl-1H-indol-3-yl)(pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2-Methyl-1H-indol-3-yl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(1H-indol-3-yl)(pyridin-2-yl)methanol: Lacks the methyl group at the 2-position of the indole ring.
(2-Methyl-1H-indol-3-yl)(pyridin-4-yl)methanol: The pyridine ring is substituted at the 4-position instead of the 2-position.
Uniqueness
The presence of the methyl group at the 2-position of the indole ring in (2-Methyl-1H-indol-3-yl)(pyridin-2-yl)methanol can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a unique compound with potentially distinct properties compared to its analogs .
Properties
Molecular Formula |
C15H14N2O |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C15H14N2O/c1-10-14(11-6-2-3-7-12(11)17-10)15(18)13-8-4-5-9-16-13/h2-9,15,17-18H,1H3 |
InChI Key |
FHXILHLUEFRUNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)O |
Origin of Product |
United States |
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